molecular formula C11H13NO2 B12849578 2-Mesityl-2-oxoacetamide

2-Mesityl-2-oxoacetamide

Cat. No.: B12849578
M. Wt: 191.23 g/mol
InChI Key: JTGZSIBHDUGNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mesityl-2-oxoacetamide is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to an oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mesityl-2-oxoacetamide typically involves the reaction of mesityl chloride with oxoacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Mesityl-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of mesityl oxo derivatives.

    Reduction: Formation of mesityl hydroxyl derivatives.

    Substitution: Formation of various substituted mesityl derivatives depending on the electrophile used.

Scientific Research Applications

2-Mesityl-2-oxoacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Mesityl-2-oxoacetamide involves its interaction with specific molecular targets. The mesityl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The oxoacetamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Mesityl oxide: An α,β-unsaturated ketone with similar mesityl group but different functional groups.

    Mesityl chloride: A precursor in the synthesis of 2-Mesityl-2-oxoacetamide.

    2-Mesityl-2-oxopropanoic acid: A related compound with a carboxylic acid group instead of an amide.

Uniqueness

This compound is unique due to its specific combination of the mesityl group and oxoacetamide moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-oxo-2-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C11H13NO2/c1-6-4-7(2)9(8(3)5-6)10(13)11(12)14/h4-5H,1-3H3,(H2,12,14)

InChI Key

JTGZSIBHDUGNHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.